molecular formula C9H16O3 B095625 2-Hydroxyethyl cyclohexanecarboxylate CAS No. 16179-44-5

2-Hydroxyethyl cyclohexanecarboxylate

Cat. No. B095625
CAS RN: 16179-44-5
M. Wt: 172.22 g/mol
InChI Key: HNBNKZUJQWPLIO-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclohexanecarboxylate is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da .


Synthesis Analysis

The synthesis of 2-Hydroxyethyl cyclohexanecarboxylate has been discussed in several studies . For instance, Gonsalvi et al. (2003) discussed the effect of pH control on the selective ruthenium-catalyzed oxidation of ethers and alcohols with sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl cyclohexanecarboxylate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3 and a boiling point of 294.2±13.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

2-Hydroxyethyl cyclohexanecarboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 294.2±13.0 °C at 760 mmHg, and a flash point of 124.9±12.6 °C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 158.1±3.0 cm3 .

Relevant Papers One paper mentions that 2-Hydroxyethyl cyclohexanecarboxylate is 20 times more effective than deet in repelling deer flies Chrysops atlanticus Pechuman and 1.6 times more effective than Chrysops flavidus Wiedemann .

properties

IUPAC Name

2-hydroxyethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBNKZUJQWPLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167239
Record name 2-Hydroxyethyl cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl cyclohexanecarboxylate

CAS RN

16179-44-5
Record name Cyclohexanecarboxylic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16179-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl cyclohexanecarboxylate
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Record name 2-Hydroxyethyl cyclohexanecarboxylate
Source EPA DSSTox
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Record name 2-hydroxyethyl cyclohexanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GE Schreck, N Smith, HK Gouck - Journal of Medical …, 1976 - academic.oup.com
A new repellent, 2-hydroxyethyl cyclohexanecarboxylate (HECC), was as much as 20 times more effective than N,N-diethyl-M-toluamide (deet) against the deer fly Chrysops atlanticus …
Number of citations: 6 academic.oup.com
R KALİYAPERUMAL - Turkish Computational and Theoretical Chemistry - dergipark.org.tr
… The compound undecane had a higher negative binding energy than 2-hydroxyethyl cyclohexanecarboxylate. As we can see from the docking results, by comparing the values of the …
Number of citations: 3 dergipark.org.tr
RA Angerhofer - 1975 - books.google.com
… 2-hydroxyethyl cyclohexanecarboxylate dermal penetration … of this study was to acquire information concerning the toxicity of technical grade 2-hydroxyethyl cyclohexanecarboxylate …
Number of citations: 3 books.google.com
R Li, W Zeng, R Zhao, Y Zhao, Y Wang, F Zhang… - Nano Research, 2023 - Springer
… hydrolyzed into cyclohexanecarboxylic acid and 2hydroxyethyl cyclohexanecarboxylate. The generated 2hydroxyethyl cyclohexanecarboxylate is subsequently converted into methyl …
Number of citations: 2 link.springer.com
R Lubczak, J Lubczak - Journal of applied polymer science, 2005 - Wiley Online Library
In a reaction between 2‐hydroxyethyl methacrylate and phenyl isocyanate (PI), we did not obtain the expected urethane ester monomer but products of its subsequent conversion, …
Number of citations: 3 onlinelibrary.wiley.com
CE Schreck, TP McGovern… - Journal of Medical …, 1978 - academic.oup.com
… (1976) found that 2-hydroxyethyl cyclohexanecarboxylate (HECC), a moderately effective mosquito repellent, was poorly effective against Aedes taeniorhYllchus (Wiedemann), about …
Number of citations: 14 academic.oup.com
H Yanzhao, Z Jianhua, W Bencheng… - Petroleum science …, 2011 - Taylor & Francis
… Equation (A) is a typical reversible reaction, where A, G, and E represent cyclohexanecarboxylic acid, ethylene glycol, and 2-hydroxyethyl cyclohexanecarboxylate, respectively. If the …
Number of citations: 12 www.tandfonline.com
Y Wu, S He, D Li, Y Li, H Wang - Clay Minerals, 2021 - cambridge.org
… Following identification in the National Institute of Standards and Technology (NIST) database, I and II can be assigned to 2-hydroxyethyl cyclohexanecarboxylate (CAS 16179-44-5) …
Number of citations: 4 www.cambridge.org
TP McGovern, CE Schreck - J Am Mosq Control Assoc, 1988 - core.ac.uk
… Repellency of N,N-diethyl-rn-toluamide (deet) and 2-hydroxyethyl cyclohexanecarboxylate against the deer flies Chrysops atlanti.cus Pechuman and Chrysops flnuidusWiedemann. J. …
Number of citations: 21 core.ac.uk
W Panchan, S Chiampanichayakul, DL Snyder… - Tetrahedron, 2010 - Elsevier
The combination of (diacetoxy)iodobenzene (PhI(OAc) 2 , DIB) and lithium bromide (LiBr) efficiently oxidized cyclic and acyclic acetals to the corresponding hydroxyalkyl carboxylic …
Number of citations: 18 www.sciencedirect.com

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